molecular formula C8H7N3O3 B3115054 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 206431-05-2

1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B3115054
CAS RN: 206431-05-2
M. Wt: 193.16 g/mol
InChI Key: NVQIIXPCSAEKKP-UHFFFAOYSA-N
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Description

“1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their wide range of applications . The synthesis process involves the formation of bonds during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one” can be elucidated using various physicochemical techniques . Techniques such as FT–IR, 1H and 13C NMR, GC–MS, TOF–MS, and single crystal X-ray diffraction can be used for structure elucidation .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one” can be analyzed using various techniques . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one” can be analyzed using various techniques . The IR and NMR spectra can provide information about the functional groups and atoms present in the molecule .

Scientific Research Applications

Electrochemical Generation and Radical Anion Characterization

The electrochemical generation and characterization of a radical anion related to 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one have been studied. The generated radical anion demonstrates substantial changes in IR spectra, indicating the formation of the radical anion. This process, involving electronic conjugation and spin population analysis, is significant in understanding the molecule's reactivity and potential biological interactions (Yancheva et al., 2017).

Solid-phase Synthesis Development

Researchers developed a solid-phase synthesis method for 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives, which are structurally similar to 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. This method provides a versatile approach for synthesizing various derivatives, demonstrating the molecule's adaptability in synthetic chemistry (Messina et al., 2014).

Oxidation and Isomerism Studies

The oxidation of compounds structurally related to 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one and their resulting isomerism have been investigated. This research contributes to understanding the chemical behavior and stability of such compounds under different conditions (Meshcheryakova et al., 2014).

Crystallographic Analysis

Crystallographic analysis of 2-Methyl-5-nitro-1H-benzimidazole monohydrate, closely related to the compound , provides insights into the molecular structure and interactions such as hydrogen bonding and π–π interactions. This analysis is crucial for understanding the compound's solid-state properties and potential applications (Ghalib et al., 2011).

Synthesis of Novel Compounds

The synthesis of novel compounds using derivatives of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, as well as their potential biological activities, has been explored. These studies indicate the compound's role as a precursor in synthesizing biologically active molecules (Zhu et al., 2014).

Future Directions

The future directions for the study of “1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one” could involve further exploration of its potential applications. For instance, benzimidazole derivatives have been studied for their α-glucosidase inhibitory potential, indicating potential for further study as new anti-diabetic agents .

properties

IUPAC Name

3-methyl-5-nitro-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQIIXPCSAEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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